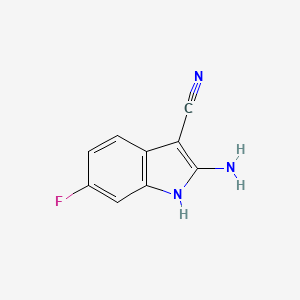

2-amino-6-fluoro-1H-indole-3-carbonitrile

Description

Properties

IUPAC Name |

2-amino-6-fluoro-1H-indole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FN3/c10-5-1-2-6-7(4-11)9(12)13-8(6)3-5/h1-3,13H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUZFZIRNBBSCPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)NC(=C2C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2-Amino-6-fluoro-1H-indole-3-carbonitrile

The most effective approach involves a sequence of steps:

Preparation of 3-iodo- or 3-bromo-indole derivatives via electrophilic halogenation, often using N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS), with yields typically above 80% (see).

Palladium-catalyzed cross-coupling reactions (Sonogashira, Suzuki–Miyaura, Heck, or Stille) are then employed to install the carbonitrile group or other substituents at the 3-position.

Specific Preparation Method for this compound

Based on recent research (), the synthesis involves:

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| Halogenation at C-3 | Iodine (I₂), KOH | >80% | Electrophilic substitution at C-3 |

| Conversion to nitrile | Phosphorus oxychloride (POCl₃) | 65–85% | Converts indole-2-carboxamide to nitrile |

| Fluorination at C-6 | Selectfluor or NFSI | >70% | Selective fluorination at C-6 |

| Amination | Ammonia or amination reagents | Variable | Introduces amino group at C-2 |

Cross-Coupling Methods for Functional Group Diversification

This method is widely used to attach alkynyl groups at the 3-position of indoles. For example, the coupling of 3-iodo-indole derivatives with phenylacetylene in the presence of PdCl₂(PPh₃)₂ and CuI yields 3-alkynyl indoles with yields ranging from 64% to 90% (see).

Utilized for installing aryl groups, this reaction employs boronic acids and palladium catalysts, often with NaHCO₃ as base, in toluene/water. Yields of 79–93% are typical for various substituents, including electron-donating and withdrawing groups (see).

This palladium-catalyzed coupling introduces styryl or other alkenyl groups at the 3-position, with reaction conditions typically at 80°C in DMF, using KOAc as base. Yields are generally high, and the method allows for the synthesis of conjugated derivatives.

Data Tables Summarizing Preparation Methods

| Method | Substrate | Reagents | Conditions | Yield (%) | Key Features |

|---|---|---|---|---|---|

| Halogenation | Indole derivatives | I₂, KOH | Room temperature or mild heating | >80 | Selective halogenation at C-3 |

| Nitrile formation | Halogenated indoles | POCl₃ | Reflux | 65–85 | Conversion to nitrile groups |

| Fluorination | Indole intermediates | Selectfluor/NFSI | Mild conditions | >70 | Selective fluorination at C-6 |

| Sonogashira coupling | 3-Iodo-indoles | Phenylacetylene, PdCl₂(PPh₃)₂, CuI | Room temperature to 60°C | 64–90 | Alkynyl substitution at C-3 |

| Suzuki–Miyaura coupling | 3-Iodo-indoles | Boronic acids, Pd catalyst | Toluene/water, reflux | 79–93 | Aryl substitution at C-3 |

| Heck reaction | 3-Iodo-indoles | Alkenes, Pd catalyst | 80°C, DMF | High | Alkenyl substitution at C-3 |

Research Findings and Considerations

Selectivity: Electrophilic halogenation favors substitution at the 3-position, which is crucial for subsequent functionalization.

Yields: Most steps, including halogenation, nitrile formation, and cross-couplings, demonstrate high efficiency, often exceeding 70%.

Reactivity: The presence of the amino group at position 2 and fluorine at position 6 influences the electronic properties, affecting reaction rates and selectivity.

Purification: Flash chromatography and recrystallization are standard purification techniques, ensuring high-purity intermediates and final compounds.

Chemical Reactions Analysis

Types of Reactions

2-amino-6-fluoro-1H-indole-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to modify the nitrile group.

Substitution: The amino and fluoro groups can participate in substitution reactions with electrophiles or nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophiles like alkyl halides or nucleophiles like amines in the presence of a base.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary amines or aldehydes.

Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

2-Amino-6-fluoro-1H-indole-3-carbonitrile is primarily studied for its potential as a pharmacological agent. Its structural similarity to known bioactive compounds positions it as a candidate for drug development.

Anticancer Activity

Recent studies indicate that indole derivatives, including this compound, exhibit significant anticancer properties. For instance, research has shown that modifications to the indole structure can enhance cytotoxicity against various cancer cell lines. A study demonstrated that this compound could inhibit cell proliferation in human cancer cells, suggesting its potential as a lead compound in anticancer drug discovery .

Antimicrobial Properties

The compound's antimicrobial activity has also been explored. It has been tested against several bacterial strains, showing promising results that indicate its potential use as an antibacterial agent. The presence of the cyano group is believed to enhance its interaction with microbial enzymes, leading to increased efficacy .

Synthetic Methodologies

The synthesis of this compound can be achieved through various organic reactions, which are crucial for producing derivatives with enhanced biological activities.

Cross-Coupling Reactions

The compound can be synthesized via palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira reactions. These methods allow for the introduction of diverse substituents at specific positions on the indole ring, facilitating the development of a library of compounds for biological testing .

| Reaction Type | Description | Yield (%) |

|---|---|---|

| Suzuki Coupling | Coupling of boronic acids with halogenated indoles | 70-85 |

| Sonogashira Reaction | Coupling of terminal alkynes with halogenated indoles | 65-80 |

Biological Research Applications

Beyond medicinal chemistry, this compound serves as a valuable tool in biological research.

Cell Culture Studies

This compound has been utilized as a non-ionic organic buffering agent in cell cultures, maintaining pH stability within the range of 6 to 8.5. Such properties are vital for experiments requiring precise pH control during cellular assays .

Enzyme Inhibition Studies

The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. For example, it has been evaluated for its ability to inhibit cytochrome P450 enzymes, which play critical roles in drug metabolism . This property is essential for understanding drug interactions and optimizing therapeutic regimens.

Case Study 1: Anticancer Activity

A research team investigated the effects of this compound on breast cancer cell lines (MCF-7). The study found that treatment with this compound resulted in a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli. Results showed significant inhibition zones compared to control groups, highlighting its effectiveness as an antibacterial agent .

Mechanism of Action

The mechanism of action of 2-amino-6-fluoro-1H-indole-3-carbonitrile involves its interaction with specific molecular targets. The amino and fluoro groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The carbonitrile group can participate in nucleophilic addition reactions, further modifying the compound’s biological activity. These interactions can affect various pathways, including enzyme inhibition and receptor binding.

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs include:

1-(2-Chlorophenyl)-6-fluoro-2-methyl-1H-indole-3-carbonitrile

6-Methoxy-2-methyl-1-phenyl-1H-indole-3-carbonitrile

4-Fluoro-3-iodo-1H-indazole-6-carbonitrile

Table 1: Structural and Physicochemical Properties

| Compound Name | Substituents (Positions) | Molecular Weight | Key Features |

|---|---|---|---|

| 2-Amino-6-fluoro-1H-indole-3-carbonitrile | -NH₂ (2), -F (6), -CN (3) | 189.16 g/mol | Amino group enhances solubility; fluorine improves metabolic stability |

| 1-(2-Chlorophenyl)-6-fluoro-2-methyl-... | -Cl (aryl), -CH₃ (2), -F (6), -CN (3) | 314.75 g/mol | Chlorophenyl group increases lipophilicity; methyl stabilizes conformation |

| 6-Methoxy-2-methyl-1-phenyl-1H-indole-... | -OCH₃ (6), -CH₃ (2), -Ph (1), -CN (3) | 278.31 g/mol | Methoxy group enhances electron density; phenyl broadens π-π interactions |

| 4-Fluoro-3-iodo-1H-indazole-6-carbonitrile | -F (4), -I (3), -CN (6) | 287.03 g/mol | Iodo substituent enables radioimaging; indazole core alters ring strain |

Key Findings:

Electronic Effects: The fluoro substituent in this compound withdraws electron density, polarizing the indole ring and enhancing interactions with electrophilic targets . In contrast, the methoxy group in 6-methoxy-2-methyl-1-phenyl-1H-indole-3-carbonitrile donates electrons, increasing nucleophilicity at the indole core .

Crystallographic Data :

- 1-(2-Chlorophenyl)-6-fluoro-2-methyl-1H-indole-3-carbonitrile exhibits a dihedral angle of 64.48° between the indole and chlorophenyl rings, influencing packing via weak C–H⋯Cl interactions .

- The title compound’s nitrile group forms hydrogen bonds (N–H⋯N) in crystal lattices, as observed in related indoles .

Spectroscopic Properties: 13C-NMR: The nitrile carbon in this compound resonates near δ 101–121 ppm, consistent with analogs like 1-(2-chlorophenyl)-6-fluoro-2-methyl-1H-indole-3-carbonitrile (δ 109–144 ppm) . HRMS: Accurate mass data for indole-carbonitriles typically align within 0.001–0.005 Da of theoretical values, confirming structural integrity .

4-Fluoro-3-iodo-1H-indazole-6-carbonitrile is used in radiopharmaceuticals, highlighting the versatility of fluoro-carbonitrile scaffolds .

Biological Activity

2-Amino-6-fluoro-1H-indole-3-carbonitrile is a notable compound within the indole family, recognized for its diverse biological activities and potential therapeutic applications. This compound features a unique structure that enhances its pharmacological properties, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The structural composition of this compound includes:

- Indole nucleus : A bicyclic structure integral to many biologically active compounds.

- Amino group : Positioned at the 2nd carbon, which can enhance reactivity and biological interaction.

- Fluorine atom : At the 6th position, increasing lipophilicity and potentially improving pharmacokinetic properties.

- Carbonitrile group : At the 3rd position, contributing to electronic effects that influence biological activity.

| Feature | Description |

|---|---|

| Indole Structure | Bicyclic compound with significant biological relevance |

| Amino Group Position | 2nd carbon, enhances reactivity |

| Fluorine Position | 6th carbon, increases lipophilicity |

| Carbonitrile Group | 3rd carbon, affects electronic properties |

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity

Studies have shown that derivatives of indoles, including this compound, possess antimicrobial properties. For instance, research evaluating various indole derivatives against Mycobacterium tuberculosis demonstrated that certain modifications can enhance efficacy against this pathogen .

Antiviral Potential

The antiviral activity of indole derivatives is well-documented. Specifically, compounds similar to this compound have been investigated for their ability to inhibit viral replication. The mechanism often involves modulation of host cell pathways, promoting antiviral responses .

Anticancer Properties

Indoles are known for their anticancer potential. Studies have indicated that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators. The presence of the amino group may further enhance these effects by facilitating interactions with cellular targets .

Case Studies and Research Findings

- Antimicrobial Efficacy Against Mycobacterium tuberculosis

- Antiviral Activity Against Influenza

- Mechanistic Studies in Cancer Cell Lines

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 2-amino-6-fluoro-1H-indole-3-carbonitrile, and how do reaction conditions influence regioselectivity?

- Methodology : The synthesis typically involves multi-step protocols, starting with halogenation or nitration of indole precursors. For example, fluorination at the 6-position can be achieved via electrophilic substitution using fluorine gas or fluorinating agents like Selectfluor® under controlled pH. The amino and cyano groups are introduced via nucleophilic substitution or catalytic coupling (e.g., Buchwald-Hartwig amination for the amino group). Regioselectivity is controlled by steric and electronic factors: the electron-withdrawing fluorine atom directs substituents to the 3-position, while protecting groups (e.g., tert-butoxycarbonyl) prevent undesired side reactions .

- Key Considerations : Monitor reaction progress via TLC or HPLC, and optimize solvent polarity (e.g., DMF for polar intermediates) to enhance yield.

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodology : Use a combination of spectroscopic and chromatographic techniques:

- NMR : H and C NMR to confirm substituent positions (e.g., fluorine-induced deshielding at C6, amino proton integration).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (expected [M+H]: 190.06).

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>98%) .

Q. What crystallographic techniques are suitable for resolving the molecular structure of this compound?

- Methodology : Single-crystal X-ray diffraction (SCXRD) with SHELX software for refinement. Key steps:

- Grow crystals via slow evaporation in ethanol/water mixtures.

- Collect data at low temperature (100 K) to minimize thermal motion.

- Refine using SHELXL-2018, focusing on anisotropic displacement parameters for fluorine and cyano groups. Geometric parameters (bond angles, torsion angles) should align with density functional theory (DFT) calculations .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound derivatives?

- Methodology : Perform molecular docking (e.g., AutoDock Vina) against target proteins (e.g., kinases, GPCRs). The fluorine atom enhances binding via hydrophobic interactions, while the amino group participates in hydrogen bonding. Use QSAR models to correlate substituent effects (e.g., Hammett constants) with inhibitory activity .

- Validation : Compare docking scores with experimental IC values from enzyme assays. Discrepancies may arise from solvation effects not modeled in silico .

Q. What strategies address conflicting spectroscopic data in characterizing fluorinated indole derivatives?

- Case Study : If F NMR shows unexpected splitting, consider:

- Dynamic effects : Rotameric equilibria of the indole ring at room temperature. Use variable-temperature NMR to confirm.

- Impurity analysis : Trace solvents (e.g., DMSO-d) may interact with fluorine; re-purify samples via recrystallization .

- Resolution : Cross-validate with X-ray crystallography or IR spectroscopy (C≡N stretch at ~2200 cm) .

Q. How do steric and electronic factors influence the regioselective functionalization of this compound?

- Electronic Effects : The electron-deficient C4 position (due to fluorine and cyano groups) favors electrophilic attacks at C5 or C7. Use directing groups (e.g., boronates) for Suzuki-Miyaura coupling at C5 .

- Steric Effects : Bulky reagents (e.g., tert-butyl isocyanide) preferentially react at the less hindered C3 cyano group. Monitor reaction progress under inert atmospheres to prevent oxidation .

Q. What experimental precautions are critical when scaling up the synthesis of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.